[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(3,4-Dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a bicyclic 1,4-benzothiazin core modified with sulfone groups (1,1-dioxido). Key structural features include:
- Position 4: A 3,4-dimethylphenyl substituent, introducing steric bulk and lipophilicity.
- Position 6: A fluorine atom, which may enhance metabolic stability and electronic effects.
- Position 2: A phenyl methanone (benzoyl) group, contributing to π-π stacking interactions.
The molecular formula is calculated as C₂₃H₂₀FNO₃S (average mass: ~409.47 g/mol).
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-15-8-10-19(12-16(15)2)25-14-22(23(26)17-6-4-3-5-7-17)29(27,28)21-11-9-18(24)13-20(21)25/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYHJVRFKPWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is part of a class of benzothiazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
The compound's molecular formula is , with a molecular weight of 451.5 g/mol. Its structure includes a benzothiazine core modified with various functional groups that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| Structure | Benzothiazine derivative |
Antimicrobial Activity
Benzothiazine derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, some derivatives have demonstrated IC50 values in the nanomolar range against resistant strains of bacteria and fungi .
Anticancer Activity
Studies have indicated that benzothiazine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds structurally related to our target compound have been shown to inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases .
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of benzothiazine derivatives. These compounds may enhance insulin sensitivity and glucose uptake in muscle cells, offering a therapeutic avenue for managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is influenced by its structural features. Modifications to the benzothiazine scaffold can significantly impact its pharmacological properties:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethylphenyl Group : This substituent can influence electronic properties and steric hindrance, affecting the compound's interaction with enzymes and receptors.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of benzothiazine derivatives against Staphylococcus aureus and Candida albicans, revealing potent activity with MIC values as low as 0.5 μg/mL .
- Cancer Cell Lines : In vitro tests on human cancer cell lines demonstrated that certain benzothiazine derivatives induced apoptosis through caspase activation pathways .
- Anti-inflammatory Mechanism : Research on the anti-inflammatory effects showed that these compounds could significantly reduce levels of TNF-alpha in LPS-stimulated macrophages .
Comparison with Similar Compounds
Aromatic Substituents
- Compound 1 : Dual 3,4-dimethoxyphenyl groups introduce strong electron-donating effects and polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
- Compound 2 : The 3,5-dimethoxyphenyl group (Position 4) and 2,4-dimethylphenyl (Position 2) balance lipophilicity and steric hindrance, possibly favoring receptor binding .
Molecular Weight and Bioavailability
- The target compound (409.47 g/mol) has a lower molecular weight than Compound 1 (499.51 g/mol) and Compound 2 (467.51 g/mol), aligning more closely with Lipinski’s "Rule of Five" for drug-likeness.
- Higher molecular weight in Compounds 1 and 2 may limit oral bioavailability due to reduced absorption or increased metabolic clearance.
Sulfone and Fluorine Effects
- All three compounds share the 1,1-dioxido (sulfone) group, which stabilizes the thiazine ring and may confer resistance to oxidative metabolism.
- The fluorine atom at Position 6 (common in all) enhances electronegativity and may block cytochrome P450-mediated degradation.
Q & A
Q. What are the primary synthetic routes for 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, oxidation, and coupling. Key steps:
- Heterocyclic core formation : Use fluorinated benzothiazine precursors with 3,4-dimethylphenyl groups, employing potassium permanganate or other oxidizing agents for sulfone formation (1,1-dioxido) .
- Methanone coupling : React the core with phenylmagnesium bromide under anhydrous conditions (e.g., THF at −78°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is essential to isolate the product.
- Yield optimization : Control temperature during oxidation (50–60°C) and use catalytic Pd for coupling .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine multiple analytical methods:
- NMR : H and C NMR to verify substituent positions (e.g., 6-fluoro, 3,4-dimethylphenyl). Look for deshielded aromatic protons (δ 7.2–8.1 ppm) .
- Mass spectrometry (EI-MS) : Confirm molecular ion [M] and fragmentation patterns (e.g., loss of SO from the benzothiazin-dioxide moiety) .
- IR spectroscopy : Identify sulfone (S=O, ~1300–1150 cm) and ketone (C=O, ~1680 cm) stretches .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What physicochemical properties (e.g., solubility, thermal stability) are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
- Solubility : Limited in water; use DMSO or DMF for dissolution (test via saturation shake-flask method) .
- Thermal stability : DSC/TGA analysis (decomposition >200°C) ensures compatibility with high-temperature reactions .
- LogP : Estimated via reversed-phase HPLC (logP ~3.5), guiding solvent selection for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Address discrepancies by:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to clarify species-specific effects .
- Batch variability analysis : Characterize impurities (HPLC-MS) that may interfere with bioactivity .
Q. What experimental strategies are recommended for evaluating the compound’s pharmacological activity in vitro?
- Methodological Answer : Design multi-target assays:
- Kinase inhibition : Use ADP-Glo™ kinase assay (e.g., EGFR, IC determination) .
- Cytotoxicity : MTT assay (48–72 hr exposure) with EC calculations .
- Solubility enhancement : Co-crystallization with cyclodextrins to improve bioavailability in aqueous media .
Q. How can the environmental fate and ecotoxicological impact of this compound be systematically studied?
- Methodological Answer : Follow Project INCHEMBIOL’s framework :
- Degradation studies : UV-Vis monitoring of photolysis (λ = 254 nm) in aqueous solutions.
- Bioaccumulation : Measure logK via shake-flask method and model BCF (bioconcentration factor) .
- Toxicity screening : Daphnia magna acute toxicity (48-hr EC) and algal growth inhibition tests .
Q. What computational approaches are effective for predicting the compound’s binding affinity to target proteins?
- Methodological Answer : Use molecular docking and dynamics:
- Docking software : AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) .
- Binding free energy : Calculate via MM-PBSA after 100 ns MD simulations (GROMACS) .
- Pharmacophore modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., Celecoxib) .
Q. How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
- Methodological Answer : Adopt a split-plot design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
